6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound with a molecular formula of C8H5Cl2N3OS. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-5-chloropyridine with thiophosgene to form 2-chloro-5-chloropyridine-3-thiol. This intermediate is then reacted with formamide to yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfone or reduced to a thiol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Scientific Research Applications
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H5Cl2N3OS |
---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
6,8-dichloro-2-methylsulfanyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-15-8-12-5-3(7(14)13-8)2-4(9)11-6(5)10/h2H,1H3,(H,12,13,14) |
InChI Key |
MBZPFNQKIUALCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N=C(C=C2C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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